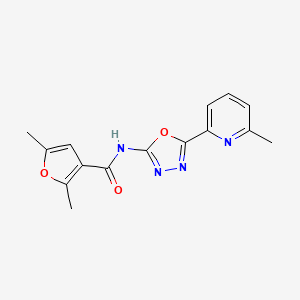

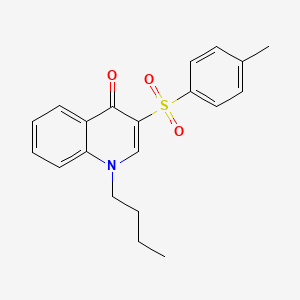

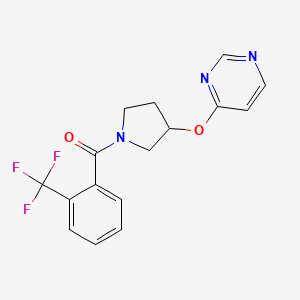

1-Butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

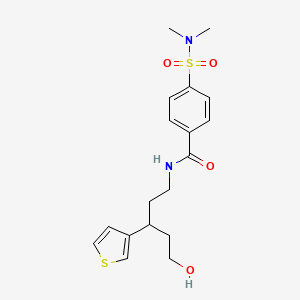

Tolbutamide is a sulfonylurea used to treat hyperglycemia in patients with type 2 diabetes mellitus . It is structurally similar to acetohexamide, chlorpropamide, and tolazamide .

Synthesis Analysis

Tolbutamide is prepared mainly by two routes industrially. The main one is acid-catalyzed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

The molecular structure of Tolbutamide consists of a sulfonylurea moiety, which is a functional group that includes a sulfonyl functional group, attached to a urea .Chemical Reactions Analysis

Tolbutamide, like other sulfonylureas, acts by stimulating β cells of the pancreas to release insulin. Sulfonylureas increase both basal insulin secretion and meal-stimulated insulin release .Physical And Chemical Properties Analysis

The physical and chemical properties of Tolbutamide include a molecular weight of 270.348 and a chemical formula of C12H18N2O3S .Scientific Research Applications

Efficient Synthesis Methods

- Synthesis of Dihydroquinazolinones : A study detailed the efficient synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one derivatives using dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation. This method highlights a potential route for synthesizing structurally related compounds, including dihydroquinoline derivatives, through environmentally friendly and efficient processes (Chen et al., 2015).

Analytical Techniques

- Electrospray Mass Spectrometry : The fragmentation of N-linked carbohydrates derivatized at the reducing terminus was investigated, providing a foundation for the analysis of complex organic molecules, potentially including quinoline derivatives. This research could facilitate the structural analysis of "1-Butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one" and similar compounds (Harvey, 2000).

Catalytic Activity and Chemical Synthesis

- Catalytic Synthesis of Dihydroquinoline Derivatives : A report on the catalytic activity of gold(I) complexes in the synthesis of 1,2-dihydroquinoline derivatives from a stable spirocyclic (alkyl)(amino)carbene precursor. This highlights potential catalytic methods for synthesizing quinoline derivatives, which may be relevant for the compound of interest (Zeng et al., 2009).

Phase Equilibria Studies

- Isoquinolinium Ionic Liquid Studies : Research on phase equilibria of binary and ternary mixtures involving isoquinolinium ionic liquids could inform the solubility and mixture behavior of related quinoline compounds, potentially including "this compound" (Domańska et al., 2012).

Anticancer Activity

- Synthesis of Anticancer Agents : An investigation into the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, providing a glimpse into the therapeutic applications of quinoline derivatives. This may suggest research directions for evaluating the biological activities of "this compound" (Redda et al., 2010).

Mechanism of Action

properties

IUPAC Name |

1-butyl-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-3-4-13-21-14-19(20(22)17-7-5-6-8-18(17)21)25(23,24)16-11-9-15(2)10-12-16/h5-12,14H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMFRRYBZZSJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2653241.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride](/img/structure/B2653245.png)

![N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2653249.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2653250.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2653253.png)